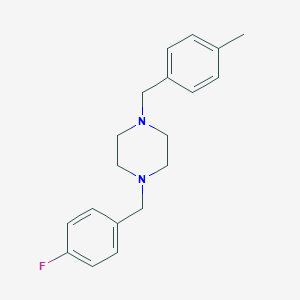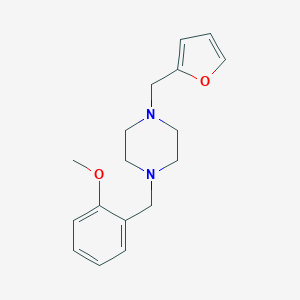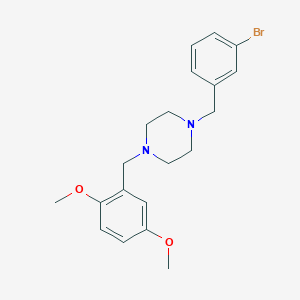![molecular formula C26H28BrN3 B442389 3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B442389.png)
3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole is a complex organic compound that features a combination of a carbazole core, a piperazine ring, and a bromobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Piperazine Ring: The piperazine ring is introduced via cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Bromobenzyl Group: The bromobenzyl group is attached through nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole is unique due to its specific combination of a carbazole core, piperazine ring, and bromobenzyl group.
Eigenschaften
Molekularformel |
C26H28BrN3 |
|---|---|
Molekulargewicht |
462.4g/mol |
IUPAC-Name |
3-[[4-[(2-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C26H28BrN3/c1-2-30-25-10-6-4-8-22(25)23-17-20(11-12-26(23)30)18-28-13-15-29(16-14-28)19-21-7-3-5-9-24(21)27/h3-12,17H,2,13-16,18-19H2,1H3 |
InChI-Schlüssel |
KJLBXKUHMXFSJU-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4Br)C5=CC=CC=C51 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4Br)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B442315.png)
![6-(3-Methoxy-4-propoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442316.png)
![1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442317.png)




![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)
![9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole](/img/structure/B442324.png)
![1-(Furan-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442327.png)
![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
